Para-Chloro Substituent on Benzyl Moiety Confers Optimal Dopamine D4 Receptor Antagonist Potency in the Morpholine Series
In a direct SAR comparison of substituted benzyl morpholine analogs, the para-chloro derivative (R)-6c (ML398) demonstrated superior D4 receptor antagonist potency relative to unsubstituted benzyl, para-fluoro, and ortho-substituted analogs. The para-chloro compound achieved an IC50 of 130 nM and Ki of 36 nM, whereas the unsubstituted benzyl analog (R)-6g showed reduced activity (IC50 not precisely quantified but described as 'less active'), and the para-fluoro analog (R)-6f exhibited an IC50 of 1.14 μM and Ki of 0.32 μM—approximately 9-fold weaker than ML398 [1]. Ortho-substitution was even less tolerated, with the ortho-fluoro analog (±)-6d displaying an IC50 of 3.68 μM and Ki of 1.02 μM, representing a 28-fold loss in potency [2].
| Evidence Dimension | Dopamine D4 Receptor Antagonist Potency (IC50 and Ki) |
|---|---|
| Target Compound Data | IC50 = 130 nM; Ki = 36 nM |
| Comparator Or Baseline | para-fluoro analog (R)-6f: IC50 = 1.14 μM, Ki = 0.32 μM; ortho-fluoro analog (±)-6d: IC50 = 3.68 μM, Ki = 1.02 μM; unsubstituted benzyl analog (R)-6g: less active (exact values not provided) |
| Quantified Difference | ML398 is ~9-fold more potent than para-fluoro analog and ~28-fold more potent than ortho-fluoro analog based on IC50 values. |
| Conditions | Human D4.4 receptor binding assay using [3H]Spiperone as radioligand; IC50 and Ki determinations performed at EuroFins via 5-concentration serial dilution starting at 20 μM [1]. |
Why This Matters
This SAR data establishes that the para-chloro substitution pattern is not interchangeable with other halogens or unsubstituted benzyl groups, making 3-(4-chlorobenzyl)morpholine the rationally optimized choice for experiments requiring maximal D4 receptor engagement.
- [1] Berry, C. B., Bubser, M., Jones, C. K., Hayes, J. P., Wepy, J. A., Locuson, C. W., Daniels, J. S., Lindsley, C. W., & Hopkins, C. R. (2014). Discovery and Characterization of ML398, a Potent and Selective Antagonist of the D4 Receptor with in Vivo Activity. ACS Medicinal Chemistry Letters, 5(9), 1060-1064. Table 2 and Supplemental Table 1. View Source
- [2] Berry, C. B., Bubser, M., Jones, C. K., Hayes, J. P., Wepy, J. A., Locuson, C. W., Daniels, J. S., Lindsley, C. W., & Hopkins, C. R. (2014). Discovery and Characterization of ML398, a Potent and Selective Chiral Morpholine Based Antagonist of the Dopamine 4 (D4) Receptor. Probe Reports from the NIH Molecular Libraries Program. National Center for Biotechnology Information (US). View Source
